4-tert-butyl-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
4-TERT-BUTYL-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a tert-butyl group, a methoxyphenyl group, and a thiophen-2-ylmethyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.
Introduction of the Tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using a methoxy-substituted aryl halide.
Incorporation of the Thiophen-2-Ylmethyl Group: The thiophen-2-ylmethyl group can be attached via a nucleophilic substitution reaction using a thiophen-2-ylmethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-TERT-BUTYL-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with functional groups such as alcohols or amines.
Substitution: Substituted derivatives with various functional groups depending on the nucleophile or electrophile used.
Scientific Research Applications
4-TERT-BUTYL-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-TERT-BUTYL-4-METHOXYPHENYL)VINYL)PYRIDINE: This compound shares structural similarities with 4-TERT-BUTYL-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE, particularly in the presence of the tert-butyl and methoxyphenyl groups.
Uniqueness
4-TERT-BUTYL-N-(4-METHOXYPHENYL)-N-[(THIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the combination of its tert-butyl, methoxyphenyl, and thiophen-2-ylmethyl groups, which confer distinct chemical and physical properties. These unique features make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C23H25NO2S |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
4-tert-butyl-N-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C23H25NO2S/c1-23(2,3)18-9-7-17(8-10-18)22(25)24(16-21-6-5-15-27-21)19-11-13-20(26-4)14-12-19/h5-15H,16H2,1-4H3 |
InChI Key |
MWWWAIBQKQVXPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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